1-Diethylamino-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6304. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

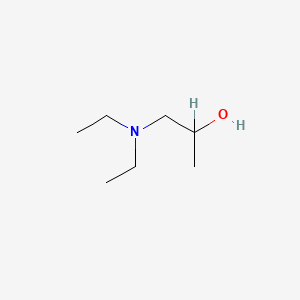

Structure

3D Structure

Properties

IUPAC Name |

1-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUXAQIVYLDUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883551 | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-32-8 | |

| Record name | 1-(Diethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diethylamino)-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies

Synthetic Pathways to 1-Diethylamino-2-propanol

Common industrial and laboratory methods for producing racemic this compound rely on well-established organic reactions.

A primary and straightforward method for synthesizing this compound involves the direct reaction of a halohydrin, such as 1-chloro-2-propanol, with diethylamine (B46881). This reaction is a classic example of nucleophilic substitution, where the electron-rich nitrogen atom of diethylamine attacks the electrophilic carbon atom bonded to the halogen. sydney.edu.audocsity.com The process is typically conducted under reflux conditions in a suitable solvent. A base is often added to the reaction mixture to neutralize the hydrohalic acid (e.g., hydrochloric acid) that is formed as a byproduct, driving the reaction towards completion.

An efficient and industrially significant route involves the alkylation of diethylamine using epichlorohydrin (B41342). In this process, the nucleophilic diethylamine attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to the opening of the highly strained three-membered ring. prepchem.com This reaction is often performed in a solvent like ethanol (B145695) or water at controlled temperatures. prepchem.com Research has shown that this reaction proceeds via a 1-chloro-N,N-(diethylamino)propan-2-ol intermediate, which can then undergo intramolecular cyclization or be converted to the final product. acs.org This method is favored for large-scale production due to the ready availability of the starting materials and the generally mild reaction conditions required.

Another synthetic approach is the catalytic hydrogenation of the corresponding amino ketone, 1-(diethylamino)propan-2-one. This reduction reaction converts the ketone's carbonyl group into the hydroxyl group of the final alcohol product. The process involves treating the amino ketone with hydrogen gas under pressure in the presence of a metal catalyst. Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation, often conducted in an aqueous medium at elevated temperatures and pressures. Other catalysts, such as Raney nickel, are also employed in similar reductive amination processes. google.com This method is noted for producing high yields with minimal by-products.

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Factors such as temperature, pressure, the molar ratio of reactants, and the choice and concentration of the catalyst are critical. researchgate.net For instance, in catalytic hydrogenation, hydrogen pressure of approximately 74 atm and a temperature near 125 °C have been shown to produce high yields in as little as one hour. In the epichlorohydrin route, maintaining a specific molar ratio (e.g., 2:1 of amine to epichlorohydrin) is crucial for ensuring complete conversion and minimizing side reactions. The choice of solvent can also influence reaction rates and product purity. prepchem.com Industrial-scale processes are often optimized for continuous flow reactors, which allow for precise control over these parameters, ensuring reproducibility and scalability.

Table 1: Comparison of Synthetic Pathways to this compound

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-chloro-2-propanol, Diethylamine | Base (e.g., NaOH, K₂CO₃) | Reflux in solvent | Simple, widely used method | Requires availability of specific halohydrin precursor |

| Alkylation with Epichlorohydrin | Epichlorohydrin, Diethylamine | None | Mild temperature, solvent prepchem.com | Efficient, industrially viable, uses available materials | Epichlorohydrin is a toxic reagent |

| Catalytic Hydrogenation | 1-(diethylamino)propan-2-one | H₂, Ru/C or Raney Nickel catalyst | High pressure, elevated temperature (~125 °C) | High selectivity, clean reaction, high yield | Requires specialized high-pressure equipment, catalyst cost |

Chiral Synthesis and Enantioselective Approaches

Producing specific enantiomers of this compound is crucial for applications in pharmaceuticals and asymmetric synthesis, where stereochemistry dictates biological activity and chemical effectiveness.

Enantiomerically pure β-amino alcohols are valuable chiral building blocks, ligands, and auxiliaries in asymmetric synthesis. acs.orgresearchgate.netsciengine.com The synthesis of a specific stereoisomer of this compound can be achieved through several advanced strategies.

One prominent method is the asymmetric transfer hydrogenation (ATH) of the precursor α-amino ketone. ptfarm.pl This reaction uses a chiral catalyst to selectively produce one enantiomer over the other. Chiral ruthenium catalysts, particularly those complexed with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have proven highly effective. ptfarm.pl When 1-(diethylamino)propan-2-one is reduced using a catalyst such as RuCl(R,R)-TsDPEN in a formic acid/triethylamine system, it can yield the corresponding amino alcohol with high enantiomeric excess (ee). ptfarm.pl This approach allows for the direct formation of the desired chiral center.

Another strategy involves the use of chiral auxiliaries. acs.orgorganic-chemistry.org A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While not a direct synthesis of this compound itself, this principle is fundamental to chiral synthesis. acs.org

Enzymatic resolution is also a viable technique for separating enantiomers from a racemic mixture. google.com This method uses an enzyme that selectively catalyzes a reaction on only one of the enantiomers. For example, in a process analogous to the resolution of a similar compound, an enzyme like lipase (B570770) could be used to selectively acylate the (R)-enantiomer in a racemic mixture of this compound, leaving the (S)-enantiomer unreacted. google.com The acylated and unreacted enantiomers can then be separated through physical methods like distillation. google.com

Table 2: Selected Enantioselective Approaches for Amino Alcohol Synthesis

| Approach | Description | Key Reagents/Catalysts | Principle of Stereocontrol |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Direct asymmetric reduction of a prochiral α-amino ketone. ptfarm.pl | Chiral Ruthenium complexes (e.g., Ru-TsDPEN). ptfarm.pl | The chiral ligand on the metal catalyst creates a chiral environment, favoring the formation of one enantiomer's transition state. acs.org |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. google.com | Enzymes (e.g., Lipases), Acylating agent (e.g., vinyl propionate). google.com | The enzyme's active site is chiral and only accommodates one of the two enantiomers, allowing for its selective transformation. google.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide a diastereoselective reaction. acs.org | Various chiral molecules derived from natural sources, like amino acids or terpenes. acs.orgorganic-chemistry.org | The steric and electronic properties of the auxiliary block one face of the molecule, forcing a reagent to attack from the opposite, less hindered face. organic-chemistry.org |

Resolution Techniques for Enantiomeric Separation and Purity

The separation of the enantiomers of this compound is crucial for studying their distinct biological activities. Chiral chromatography is a primary method for achieving this separation. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are employed. google.comepa.gov For instance, polysaccharide-based chiral stationary phases have proven effective in separating chiral amines. researchgate.net The choice of mobile phase, including the use of additives like diethylamine, and the column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. asianpubs.orgchromatographyonline.com Another approach involves chemical resolution, where the racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by crystallization. epa.gov Enzymatic resolution, utilizing lipases to selectively catalyze the transformation of one enantiomer, also presents a viable method for obtaining optically pure isomers. google.com

Synthesis of Novel Derivatives and Analogues

The structural scaffold of this compound allows for extensive derivatization, enabling the exploration of structure-activity relationships.

A key intermediate for further derivatization is the halogenated analogue, 1-Diethylamino-2-chloropropane. This compound is typically synthesized from this compound by reacting it with a chlorinating agent like thionyl chloride. google.comgoogle.com The reaction is often carried out in a solvent such as toluene. google.com The process involves the dropwise addition of thionyl chloride to a cooled solution of the alcohol, followed by heating to complete the substitution of the hydroxyl group with chlorine. Purification of the resulting 1-Diethylamino-2-chloropropane is then performed, often through distillation or extraction procedures. google.com This chlorinated intermediate serves as a versatile precursor for introducing the diethylaminopropyl moiety into other molecules through nucleophilic substitution reactions.

| Reactant | Reagent | Solvent | Key Condition | Product |

| This compound | Thionyl chloride | Toluene | Heating/Reflux | 1-Diethylamino-2-chloropropane |

The hydroxyl group of this compound is a prime site for functionalization. One common strategy is etherification, where the hydroxyl group is converted into an ether linkage. This is often achieved by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an appropriate electrophile, like an alkyl or aryl halide. google.com This approach has been used to synthesize a variety of aryloxypropanolamine derivatives. Another important reaction is esterification, where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester. This transformation can be catalyzed by acids or enzymes and is utilized in the synthesis of compounds with potential biological applications. epa.gov

Modification of the diethylamino group is a key strategy in structure-activity relationship (SAR) studies to probe the influence of the amine's basicity and steric bulk on a molecule's biological activity. nih.govacs.org These modifications can include the replacement of the ethyl groups with other alkyl or aryl substituents. Such changes can be accomplished through various synthetic routes, often involving the reaction of a precursor molecule with the appropriately substituted amine. The goal of these modifications is to optimize the interaction of the molecule with its biological target, potentially leading to enhanced potency or selectivity. mdpi.com For instance, in the development of certain therapeutic agents, altering the substituents on the nitrogen atom has been shown to significantly impact receptor binding affinity. nih.gov

The core structure of this compound can be incorporated into more complex polycyclic systems.

Naphthalenyloxy-substituted Propanols: These derivatives are typically synthesized by reacting a naphthalenoxy precursor with an epoxide, followed by the introduction of the amino group, or by reacting a naphthol with an amino-epoxide. niscpr.res.injustia.com These compounds have been investigated for their pharmacological properties. lookchem.com

Quinolinyl-substituted Propanols: The synthesis of quinolinyl-substituted propanolamines often involves the reaction of a quinoline-containing epoxide with an amine or the reaction of a substituted quinoline (B57606) with an amino-alcohol derivative. nih.govresearchgate.netresearchgate.net These synthetic efforts are driven by the diverse biological activities associated with the quinoline nucleus. nih.govdiva-portal.org

Acridinyl-substituted Propanols: Acridine-containing propanol (B110389) derivatives can be prepared through multi-step synthetic sequences. researchgate.netnih.gov The synthesis may involve the condensation of acridine (B1665455) precursors with propanolamine (B44665) side chains. ptfarm.placs.org The photophysical and biological properties of these complex molecules are areas of active research. nih.gov

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions and Products Derived from 1-Diethylamino-2-propanol

The oxidation of this compound primarily involves the secondary alcohol functionality. In accordance with standard principles of organic chemistry, the oxidation of a secondary alcohol yields a ketone. In this specific case, the reaction leads to the formation of 1-(diethylamino)propan-2-one. This transformation requires the use of suitable oxidizing agents that can selectively convert the hydroxyl group without affecting the tertiary amine. The resulting product, a keto-amine, is a versatile intermediate for further chemical synthesis.

Reduction Pathways Leading to Altered Amine Structures

The functional groups within this compound, a secondary alcohol and a tertiary amine, are generally in a reduced state. Consequently, the compound does not typically undergo reduction under standard conditions. Significant alteration of the molecule through reductive pathways, such as the cleavage of the carbon-oxygen or carbon-nitrogen bonds (hydrogenolysis), would necessitate harsh reaction conditions, including high pressures and temperatures with potent catalysts. Such transformations are not considered conventional reduction pathways for this class of compounds.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a poor leaving group for nucleophilic substitution reactions because its departure would result in the formation of a hydroxide (B78521) ion (OH⁻), which is a strong base and thus unstable. libretexts.orgmsu.edu To facilitate substitution, the hydroxyl group must first be converted into a more stable leaving group. libretexts.org

Two primary strategies are employed for this activation:

Protonation in Acidic Media : In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org This creates a neutral water molecule (H₂O) as the leaving group, which is significantly more stable than the hydroxide ion. libretexts.orglibretexts.org The subsequent attack by a nucleophile can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. libretexts.orguky.edu

Conversion to Sulfonate Esters : The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base. This process converts the hydroxyl group into a sulfonate ester (e.g., a tosylate or mesylate). These sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge. This method is advantageous as it is performed under non-acidic conditions, allowing for nucleophilic substitution on molecules with acid-sensitive functional groups.

Stereochemical Outcomes in Chemical Transformations

This compound is a chiral molecule, containing a stereocenter at the carbon atom bearing the hydroxyl group. This inherent chirality is crucial in the field of asymmetric synthesis, where the compound can be used as a chiral auxiliary or ligand. When used as a chiral ligand in transition metal-catalyzed reactions, the stereochemistry of the this compound molecule creates a defined chiral environment around the metal center. This chiral pocket influences the trajectory of incoming reactants, stabilizing the transition state that leads to the preferential formation of one enantiomer of the product over the other. This control over the stereochemical outcome is fundamental in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, where different enantiomers can have vastly different biological activities.

Influence of the Diethylamino Group on Compound Reactivity

The diethylamino group significantly influences the chemical reactivity of this compound through both steric and electronic effects.

Steric Effects : The two ethyl groups attached to the nitrogen atom create considerable steric bulk around the adjacent chiral center. This steric hindrance can impede the approach of nucleophiles or reagents to the hydroxyl group or the alpha-carbon, potentially slowing down reaction rates compared to less hindered analogues.

Electronic Effects : The nitrogen atom possesses a lone pair of electrons, making the diethylamino group a Lewis base. This basicity allows the molecule to act as a proton acceptor or a ligand for metal centers. cymitquimica.com Furthermore, the nitrogen atom exerts an electron-donating inductive effect, which increases the electron density on the adjacent carbon atoms. This can influence the polarity and reactivity of the C-O bond.

Interaction Mechanisms with Carbon Dioxide

The interaction of this compound (1DEA2P) with carbon dioxide in aqueous solutions is a critical process in the context of CO₂ capture technologies. As a tertiary amine, 1DEA2P does not react directly with CO₂ to form a stable carbamate (B1207046), a pathway typical for primary and secondary amines. tandfonline.com Instead, it primarily acts as a base, catalyzing the hydration of CO₂ to form bicarbonate (HCO₃⁻) and a protonated amine (1DEA2PH⁺), as shown in the following reaction:

CO₂ + H₂O + R₂R'N ⇌ R₂R'NH⁺ + HCO₃⁻

Kinetic studies using stopped-flow techniques have been employed to measure the reaction rates. The Brønsted theory provides a correlation between the reaction rate constants and the acid dissociation constant (pKa) of the amine, indicating that the pKa is a key factor in understanding the absorption kinetics. scribd.com

The thermodynamics of this exothermic reaction have also been investigated. The heat of CO₂ absorption is a crucial parameter, as it relates to the energy required to regenerate the solvent. For a 2M solution of 1DEA2P, the heat of absorption was estimated to be -45.7 kJ/mol using the Gibbs-Helmholtz equation. researchgate.net This value is a measure of the energy released during the absorption process and is indicative of the energy penalty for solvent regeneration. researchgate.net

Analysis of the equilibrium in the 1DEA2P-CO₂-H₂O system reveals the distribution of different ionic species. At low CO₂ loadings, the concentration of free 1DEA2P decreases as it becomes protonated (1DEA2PH⁺). researchgate.net With increasing CO₂ loading, bicarbonate becomes the dominant carbon-containing species in the solution. researchgate.net

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Thermodynamics | |||

| Heat of Absorption (ΔHabs) | -45.7 kJ/mol | 2M 1DEA2P solution | researchgate.net |

| Kinetics | |||

| Reaction Type | Base-catalyzed CO₂ hydration | Aqueous solution | tandfonline.comscribd.com |

| Key Influencing Factor | pKa of the amine | Brønsted relationship | scribd.com |

Base-Catalyzed Hydration Mechanisms in CO2 Absorption

The absorption of carbon dioxide (CO2) by aqueous solutions of this compound (1DEA2P), a tertiary amine, is understood to proceed via a base-catalyzed hydration mechanism. Unlike primary and secondary amines that can react directly with CO2 to form carbamates, tertiary amines like 1DEA2P primarily act as a base to catalyze the hydration of CO2.

The reaction mechanism can be described by the following steps:

CO2 Hydration: Carbon dioxide dissolves in water and is hydrated to form carbonic acid (H2CO3). This reaction is generally slow. CO2 + H2O ⇌ H2CO3

This mechanism is supported by studies on various tertiary amines, which show that their primary role in CO2 capture is to facilitate the formation of bicarbonate through the hydration of CO2. The strength of the amine as a base, often quantified by its pKa value, plays a significant role in its effectiveness as a catalyst for this reaction. A higher pKa value generally corresponds to a stronger base, which can more effectively abstract a proton and drive the absorption process.

Research on analogous tertiary amines has demonstrated that the rate of CO2 absorption is dependent on both the amine concentration and the partial pressure of CO2. The kinetics of this reaction are a critical area of study for optimizing the efficiency of CO2 capture processes using solvents based on this compound.

Ion Speciation Studies in CO2-Loaded Aqueous Solutions

Understanding the distribution of ionic and molecular species in CO2-loaded aqueous solutions of this compound is essential for modeling and optimizing the absorption and desorption processes in carbon capture technologies. Ion speciation studies provide insights into the reaction equilibrium and the carrying capacity of the solvent.

In a CO2-loaded aqueous solution of 1DEA2P, the primary species present are:

Free this compound (1DEA2P)

Protonated this compound (1DEA2PH+)

Bicarbonate (HCO3-)

Carbonate (CO3^2-)

Hydroxide (OH-)

Water (H2O)

The relative concentrations of these species depend on factors such as the CO2 loading (moles of CO2 per mole of amine), the concentration of 1DEA2P in the solution, and the temperature.

A study on the CO2 equilibrium solubility in a 2M aqueous solution of 1DEA2P investigated the ion speciation at 298 K. The distribution of the main species as a function of CO2 loading was determined, providing a detailed picture of the chemical equilibria in the system.

| CO2 Loading (mol CO2/mol amine) | [1DEA2P] (mol/L) | [1DEA2PH+] (mol/L) | [HCO3-] (mol/L) | [CO3^2-] (mol/L) |

| 0.0 | 2.0 | 0.0 | 0.0 | 0.0 |

| 0.2 | 1.6 | 0.4 | ~0.35 | ~0.025 |

| 0.4 | 1.2 | 0.8 | ~0.7 | ~0.05 |

| 0.6 | 0.8 | 1.2 | ~1.0 | ~0.1 |

| 0.8 | 0.4 | 1.6 | ~1.2 | ~0.2 |

| 1.0 | ~0.1 | ~1.9 | ~1.3 | ~0.3 |

| Note: The values for bicarbonate and carbonate are approximate based on graphical data from the source and are intended to illustrate the trend. |

As the CO2 loading increases, the concentration of free 1DEA2P decreases while the concentration of its protonated form, 1DEA2PH+, increases. Concurrently, the concentration of bicarbonate rises significantly, confirming its role as the primary carbon-containing species. The concentration of carbonate also increases, though to a lesser extent than bicarbonate at lower to moderate CO2 loadings. These experimental findings are crucial for the development of accurate thermodynamic models that can predict the behavior of 1DEA2P-based solvents in industrial CO2 capture applications.

Hydrolysis Mechanisms and Intermediate Formation (e.g., Aziridinium (B1262131) Ions)

While the primary focus of research on this compound is its application in CO2 capture, its chemical stability and potential degradation pathways, such as hydrolysis, are also of interest. The structure of this compound, specifically the presence of a hydroxyl group beta to a tertiary amino group, suggests the possibility of intramolecular reactions under certain conditions.

One potential, though not extensively documented for this specific compound under typical hydrolysis conditions, is the formation of a cyclic intermediate, such as an aziridinium ion. This type of intermediate is often invoked in reactions where a neighboring amino group can participate in the displacement of a leaving group from the adjacent carbon.

For such a mechanism to occur in this compound, the hydroxyl group would first need to be converted into a good leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester. The reaction would then proceed via an intramolecular nucleophilic attack by the nitrogen atom of the diethylamino group, displacing the leaving group and forming a strained, three-membered aziridinium ring.

A plausible mechanistic pathway involving an aziridinium ion intermediate is as follows:

Activation of the Hydroxyl Group: In an acidic medium, the hydroxyl group can be protonated to form a good leaving group (H2O). (C2H5)2NCH2CH(OH)CH3 + H+ ⇌ (C2H5)2NCH2CH(OH2+)CH3

Intramolecular Cyclization (Neighboring Group Participation): The lone pair of electrons on the nitrogen atom can then attack the adjacent carbon, displacing the water molecule and forming a diethyl-methyl-substituted aziridinium ion. This is an example of neighboring group participation, which can significantly accelerate the rate of reaction compared to a direct intermolecular substitution. (C2H5)2NCH2CH(OH2+)CH3 → [(C2H5)2N(CH2CHCH3)]+ + H2O

Nucleophilic Ring-Opening: The highly strained aziridinium ion is then susceptible to nucleophilic attack. In the context of hydrolysis, a water molecule would act as the nucleophile. The attack can occur at either of the two carbon atoms of the aziridinium ring. The regioselectivity of this ring-opening would be influenced by steric and electronic factors. [(C2H5)2N(CH2CHCH3)]+ + H2O → (C2H5)2N+HCH2CH(OH)CH3 or (C2H5)2NCH2CH(OH)CH2+H

It is important to note that the formation of an aziridinium ion from this compound itself during simple hydrolysis in neutral water is unlikely due to the poor leaving group ability of the hydroxide ion (OH-). However, this pathway becomes more feasible under acidic conditions or if the hydroxyl group is chemically modified to enhance its lability. The study of such mechanisms is crucial for understanding the potential degradation pathways of amino alcohols in various industrial and chemical processes. chem-station.comwikipedia.org

Biological Activity and Pharmacological Research Relevance

Role as a Precursor in Pharmaceutical Synthesis

As a versatile chemical scaffold, 1-Diethylamino-2-propanol is instrumental in the synthesis of a range of pharmaceutical compounds. Its bifunctional nature, possessing both an amine and a hydroxyl group, allows for diverse chemical modifications, making it a valuable starting material for drug development.

While direct evidence of this compound being a final anesthetic or analgesic agent is not prominent, its structural motif is found in several local anesthetics. The diethylamino group, in particular, is a common feature in this class of drugs, contributing to their efficacy. The synthesis of various local anesthetics often involves the use of amino alcohols as key intermediates. Although specific examples detailing the direct use of this compound in the synthesis of widely marketed anesthetics or analgesics beyond promethazine (B1679618) are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest its utility in the development of novel therapeutic agents with pain-relieving or anesthetic properties.

A well-documented and significant application of this compound is its role as a crucial precursor in the synthesis of Promethazine. Promethazine is a first-generation antihistamine and antiemetic drug with sedative properties. The synthesis process involves reacting this compound with other chemical entities to construct the final complex structure of the Promethazine molecule. This established synthetic route underscores the industrial and pharmaceutical importance of this compound.

Mechanisms of Biological Interaction

The biological activities of this compound and its derivatives are a subject of ongoing research. Its structural similarity to endogenous molecules suggests several potential mechanisms of interaction at the cellular and molecular levels.

The structural resemblance of this compound to choline (B1196258), an essential nutrient and precursor to the neurotransmitter acetylcholine, suggests a potential for interaction with cholinergic systems. Research on analogous amino alcohols, such as 1-dimethylamino-2-propanol (B140979), has indicated an inhibitory effect on choline uptake. This inhibition can have significant implications for the synthesis of acetylcholine, a key neurotransmitter involved in memory, muscle control, and other vital functions. While direct studies on this compound's effect on choline transport are not extensively detailed, its structural characteristics warrant further investigation into its potential to modulate cholinergic neurotransmission.

| Compound | Potential Biological Interaction |

| This compound | Potential inhibition of choline uptake |

| 1-Dimethylamino-2-propanol | Demonstrated inhibition of choline uptake |

The chemical structure of this compound allows for potential interactions with a variety of molecular targets within biological systems. The presence of a hydroxyl group and a tertiary amine provides opportunities for hydrogen bonding and ionic interactions with proteins, such as receptors and enzymes. The specific molecular targets of this compound are not yet fully elucidated and represent an area for further pharmacological research. Identifying these targets could reveal novel therapeutic applications for this compound and its derivatives.

Antiparasitic Activity and Associated Mechanisms of Action

The amino alcohol moiety is a significant pharmacophore in the development of antiparasitic agents, particularly antimalarials. nih.gov Research into aryl amino alcohol derivatives, which share a core structure with this compound, has identified promising candidates for malaria treatment. The structural basis for the antiplasmodial activity of these compounds generally involves an aromatic component and an amino alcohol group connected by a carbon chain. nih.gov

One of the primary mechanisms of action for these antimalarial amino alcohols is the inhibition of hemozoin formation. rasayanjournal.co.in During the intraerythrocytic stage of its life cycle, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Aryl amino alcohol derivatives are thought to interfere with this detoxification process. rasayanjournal.co.in They are believed to form a complex with the iron (III)-protoporphyrin IX (hematin), preventing its incorporation into the growing hemozoin crystal. This inhibition is mediated through the formation of a bond between the hematin (B1673048) and both the nitrogen of the amino group and the oxygen of the hydroxyl group in the amino alcohol structure. rasayanjournal.co.in

Studies on new 1-aryl-3-substituted propanol (B110389) derivatives have demonstrated significant in vitro activity against Plasmodium falciparum, including multidrug-resistant strains. nih.gov In these studies, certain compounds exhibited potent parasitemia reduction in vivo in murine models, with some achieving a complete cure without signs of toxicity. nih.gov The effectiveness of these derivatives underscores the therapeutic potential of the γ-amino alcohol chemotype in antimalarial drug discovery. nih.gov

| Compound | Strain D6 IC50 (µM) | Strain FCR-3 IC50 (µM) | Strain C235 IC50 (µM) |

|---|---|---|---|

| Derivative 22 | ≤ 0.19 | ≤ 0.40 | ≤ 0.28 |

| Derivative 23 | ≤ 0.19 | ≤ 0.40 | ≤ 0.28 |

Anticancer Potential and DNA Intercalation Studies

Currently, there is a lack of specific studies in the available scientific literature investigating the anticancer potential of this compound. However, related structures containing aminoalkyl groups have been incorporated into molecules designed as DNA intercalating agents for cancer therapy. For instance, research has been conducted on azaacridine analogues of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA intercalator that has undergone clinical trials. nih.gov These analogues, which feature a dimethylaminoethyl side chain, have been synthesized and evaluated for their DNA binding affinity and cytotoxicity. nih.gov

Cytoprotective Effects against Cytotoxic Agents

There is no direct evidence in the current scientific literature to suggest that this compound possesses cytoprotective effects against cytotoxic agents. Research on cytoprotection often focuses on compounds that can mitigate cellular damage caused by toxins, oxidative stress, or other harmful stimuli. For example, studies have explored the cytoprotective mechanisms of various natural and synthetic compounds against oxidative stress, often involving the activation of cellular defense pathways. nih.gov

While some amino alcohols have been investigated for their biological activities, such as inhibiting inflammatory responses, specific research into the cytoprotective properties of this compound is absent from the available literature. nih.gov Therefore, any potential cytoprotective role for this compound remains to be investigated.

Applications in Advanced Chemical Processes and Materials Science

Carbon Dioxide Capture Technologies

1-Diethylamino-2-propanol is recognized as a promising solvent for the absorption of carbon dioxide (CO2) from flue gases, a critical process in mitigating greenhouse gas emissions. Research has focused on characterizing its performance in terms of absorption capacity, kinetics, regeneration efficiency, and its use in more complex solvent systems.

The equilibrium solubility of CO2 in aqueous solutions of this compound is a fundamental parameter for evaluating its potential as a CO2 capture solvent. Studies have shown that 1DEA2P has a very high CO2 absorption capacity. researchgate.net The equilibrium solubility of CO2 increases with a rise in CO2 partial pressure but decreases as the temperature increases. researchgate.netbohrium.com For instance, in a 2M 1DEA2P solution, the CO2 loading capacity was measured across a temperature range of 298–333 K and CO2 partial pressures from 8 to 101 kPa. researchgate.netbohrium.com The results indicate that the performance of 1DEA2P is comparable to or exceeds that of conventional amines like monoethanolamine (MEA) and methyldiethanolamine (MDEA) under certain conditions. bohrium.com

Interactive Data Table: CO2 Equilibrium Solubility in 2M 1DEA2P Solution

This table shows the relationship between CO2 partial pressure, temperature, and the resulting CO2 loading (moles of CO2 per mole of amine) in a 2M aqueous solution of this compound.

| Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) |

| 298 | ~8 | >0.8 |

| 298 | ~20 | ~0.9 |

| 298 | ~101 | ~1.0 |

| 313 | ~10 | ~0.6 |

| 313 | ~40 | ~0.8 |

| 313 | ~101 | ~0.9 |

| 333 | ~15 | ~0.4 |

| 333 | ~60 | ~0.6 |

| 333 | ~101 | ~0.7 |

Data synthesized from graphical representations in source researchgate.net.

A significant challenge in amine-based CO2 capture is the energy required to regenerate the solvent, which involves stripping the captured CO2 from the amine solution. researchgate.net The heat of absorption is a direct indicator of the energy needed for regeneration; a lower absolute value suggests lower energy requirements. researchgate.net The heat of CO2 absorption for this compound has been estimated using the Gibbs-Helmholtz equation to be -45.7 kJ/mol researchgate.net and -43.6 kJ/mol. bohrium.com These values suggest that 1DEA2P could offer a reduction in regeneration energy compared to some conventional amines, making it an energetically favorable option. researchgate.netrsc.org Biphasic solvents, which separate into a CO2-rich phase and a CO2-lean phase upon CO2 absorption, are being explored as a strategy to significantly reduce regeneration energy, as only the CO2-rich phase needs to be heated in the stripper. rsc.org

An alternative to liquid amine scrubbing is the use of solid sorbents. wikipedia.orgrite.or.jp These materials are typically porous supports impregnated with amine compounds. wikipedia.orgnih.gov This approach confines the amine within the pores of a solid material, which can offer advantages such as lower regeneration heat requirements compared to liquid solvents. rite.or.jp Amine-functionalized solid sorbents are prepared by loading liquid organic amines, such as this compound, into porous supports via wet impregnation. nih.govnih.gov This method is simple and allows for high amine loading, leading to potentially high CO2 adsorption capacities. nih.gov While specific studies focusing exclusively on 1DEA2P impregnation are part of ongoing research, the principle has been demonstrated with various amines, showing improved desorption performance and sorption capacity. rite.or.jpfrontiersin.org These solid sorbents exhibit similar CO2 sorption characteristics to their liquid counterparts. rite.or.jp

Applications as an Intermediate in Industrial Organic Synthesis

Beyond its role in carbon capture, this compound serves as a valuable intermediate in industrial organic synthesis. mallakchemicals.com Its bifunctional nature, containing both a hydroxyl group and a tertiary amino group, allows it to be a versatile building block for a variety of more complex molecules. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. mallakchemicals.com The chemical properties of amino alcohols like 1DEA2P make them suitable for manufacturing products such as corrosion inhibitors, polyurethane catalysts, and surfactants. mallakchemicals.com

Role in the Production of Surfactants and Emulsifiers

While direct, extensive documentation on the use of this compound in commercial surfactant production is not widespread, its chemical structure suggests a potential role as a precursor for a specific class of surfactants. Amino alcohols can be key building blocks for synthesizing cationic (positively charged) surfactants.

The tertiary amine group in this compound can be quaternized. This chemical reaction involves treating the amine with an alkylating agent (such as an alkyl halide), which converts the neutral tertiary amine into a permanently positively charged quaternary ammonium (B1175870) salt. The resulting molecule possesses a hydrophilic (water-attracting) head—the quaternary ammonium group—and a hydrophobic (water-repelling) tail derived from the alkylating agent. This amphiphilic nature is the defining characteristic of a surfactant.

Quaternized fatty amines and their derivatives are known to be valuable in a wide range of applications, including fabric softeners, hair conditioners, and antimicrobial agents. google.com By reacting this compound with a long-chain alkyl halide, a novel cationic surfactant could be produced. The specific properties of such a surfactant would depend on the length of the alkyl chain attached. While this application is chemically plausible, the use of this specific amino alcohol for this purpose is not as commonly cited as other fatty amines and amino alcohols in surfactant literature.

Deacidification Processes for Oils and Fats of Biological Origin

In the refining of edible oils and fats, the removal of free fatty acids (FFAs) is a critical step known as deacidification. High levels of FFAs can lead to undesirable flavors and reduced stability of the final product. One method for deacidification is liquid-liquid extraction using aqueous solutions of amines.

Research has shown that tertiary amines are particularly suitable for this process because they react with FFAs to form amine-fatty acid salts (soaps) without the risk of forming amides, which are more difficult to separate. A study on the deacidification of triacylglycerols identified a group of suitable tertiary amines, including the closely related compound 1-dimethylamino-2-propanol (B140979) . chemicalbook.com

The process involves mixing the oil containing FFAs with an aqueous solution of the tertiary amine. The amine, acting as a base, neutralizes the acidic FFAs, which then become soluble in the aqueous phase. This allows for their separation from the neutral oil. A significant advantage of this method is that it can prevent the formation of gelatinous soap stocks, which are problematic in traditional alkali refining. chemicalbook.com The selection of the amine is crucial; ideal candidates have boiling points between 100°C and 170°C, allowing them to be recovered from the fatty acid-rich aqueous phase by distillation and reused. chemicalbook.com

While the cited research focused on 1-dimethylamino-2-propanol, the similar chemical nature of this compound suggests it would function under a similar principle, offering an effective means of deacidifying biological oils with potentially high efficiency and minimal loss of neutral oil.

Corrosion Inhibition Studies in Metal Protection Systems

Amino alcohols and their derivatives are widely investigated and used as corrosion inhibitors, particularly in aqueous and acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The nitrogen and oxygen atoms in the amino alcohol structure have lone pairs of electrons, which facilitate bonding with the metal surface.

Studies have demonstrated the effectiveness of aminopropanol (B1366323) derivatives in protecting brass in neutral chloride solutions. mallakchemicals.com A derivative of this compound, 1,3-bis-diethylamino-propan-2-ol (DEAP) , has been specifically studied as a volatile corrosion inhibitor (VCI) for brass. VCIs are organic compounds that have a sufficient vapor pressure to travel from a source and condense on a metal surface, offering protection in environments where direct application is difficult. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed that DEAP significantly decreases the corrosion rate of brass. mallakchemicals.com The research indicated that DEAP functions as an anodic inhibitor, retarding the dissolution of the metal by blocking active sites on its surface. mallakchemicals.com

The mechanism of such organic inhibitors involves the adsorption of the molecules onto the metal-electrolyte interface, which can be a physical or chemical process. This adsorption blocks both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

| Compound Studied | Metal Protected | Environment | Inhibition Mechanism | Key Finding |

|---|---|---|---|---|

| 1,3-bis-diethylamino-propan-2-ol (DEAP) | Brass | Simulated Atmospheric Water | Anodic inhibitor; blocks active sites on the metal surface. | Significantly decreases the corrosion rate of brass. mallakchemicals.com |

Utility in Forensic Chemistry for Identifying Clandestine Synthesis Pathways

In forensic science, the chemical analysis of seized illicit drugs can provide valuable intelligence beyond simple identification. By detecting precursor chemicals, intermediates, and by-products, forensic chemists can often determine the synthetic route used in a clandestine laboratory. This "chemical fingerprinting" helps in linking different drug seizures, tracing the origin of precursors, and understanding the methods of trafficking organizations.

The compound 1-dimethylamino-2-propanol , the dimethyl analogue of this compound, has been identified as a chemical marker used to identify the illegal manufacture of methadone. mallakchemicals.com Methadone is a synthetic opioid, and its clandestine production can involve several different chemical pathways. The presence of specific impurities or unreacted starting materials like 1-dimethylamino-2-propanol in a seized sample can provide a strong indication of the specific process used by the illicit manufacturer.

Forensic laboratories employ advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to separate and identify these trace compounds. The identification of such route-specific markers is crucial for law enforcement and intelligence agencies to build a more complete picture of the drug trade. While the diethyl- variant is not specifically cited, its structural similarity to the known methadone precursor marker makes it a compound of interest in forensic profiling of synthetic opioids.

Application in Industrial Water Treatment as a Neutralizing Agent

Industrial water systems, particularly boiler and steam condensate systems, are susceptible to corrosion caused by the presence of dissolved gases, primarily carbon dioxide (CO₂). When steam condenses, dissolved CO₂ forms carbonic acid (H₂CO₃), which lowers the pH of the condensate and makes it corrosive to metals like steel and copper.

To counteract this, volatile neutralizing amines are added to the boiler feedwater. These amines are volatile enough to carry over with the steam, dissolve in the condensate, and neutralize the carbonic acid, thereby raising the pH and reducing corrosion. The effectiveness of a neutralizing amine depends on its basicity and its vapor-liquid distribution ratio, which determines how it is distributed between the steam and liquid phases.

Analytical and Spectroscopic Methodologies in Chemical Research

Advanced Spectroscopic Characterization of Reaction Products and Intermediates (e.g., Nuclear Magnetic Resonance for Ion Speciation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Diethylamino-2-propanol and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, offering a definitive fingerprint of its carbon skeleton. The chemical shifts are indicative of the local electronic environment of each carbon atom.

A representative dataset for the ¹³C NMR chemical shifts of this compound is provided below.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Use the search bar to filter by carbon atom or chemical shift.

| Carbon Atom Assignment | Chemical Shift (ppm) |

|---|---|

| -CH(OH) | 65.4 |

| -CH₂-N | 59.8 |

| -N-(CH₂)₂ | 47.5 |

| -CH₃ (on CHOH) | 20.8 |

| -CH₃ (on ethyl) | 11.8 |

Data sourced from publicly available spectral databases. chemicalbook.com

In the context of chemical reactions, such as the absorption of acidic gases like CO₂, NMR is also employed to study ion speciation. For analogous amino alcohol systems, changes in the chemical shifts upon reaction can be used to identify and quantify the various ionic species in solution, such as the protonated amino alcohol (1-Diethylamino-2-propanolium) and bicarbonate ions. researchgate.net This provides critical insights into reaction mechanisms and equilibrium states.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an essential tool for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. nih.gov The choice of technique depends on the scale and the nature of the impurities.

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID). wikisource.org This technique is highly effective for assessing the purity of the compound by separating it from other volatile components. A high-purity sample will show a single major peak, with the area of any minor peaks corresponding to the concentration of impurities. For the analogous compound 1-Dimethylamino-2-propanol (B140979), GC has been used effectively for quantitative analysis. wikisource.org

Interactive Data Table: Typical GC Parameters for Amino Alcohol Analysis Use the search bar to filter by parameter or condition.

| Parameter | Typical Condition |

|---|---|

| Column Type | Capillary, Fused Silica (B1680970) (e.g., Dimethylpolysiloxane) |

| Injection Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Isothermal followed by a temperature ramp (e.g., 70 °C to 200 °C) |

Conditions are based on established methods for similar amino alcohols and serve as a general guideline. wikisource.org

High-Performance Liquid Chromatography (HPLC) : For non-volatile derivatives or reaction products, HPLC is the method of choice. nih.gov Using a suitable stationary phase (such as reverse-phase C18) and a mobile phase, components can be separated based on their polarity. sielc.com This is useful for purifying products from a synthesis or for analyzing complex reaction mixtures.

Column Chromatography : On a preparative scale, column chromatography is used for the purification of larger quantities of this compound. nih.gov By selecting an appropriate solid stationary phase (e.g., silica gel or alumina) and a liquid mobile phase (eluent), the compound can be isolated from starting materials, by-products, and other impurities.

Kinetic Measurement Techniques (e.g., Stopped-Flow Spectroscopy for Reaction Rate Determination)

Understanding the reaction kinetics of this compound is vital for its application in processes like carbon dioxide capture. Stopped-flow spectroscopy is a powerful technique for measuring the rates of fast reactions in solution that occur on millisecond to second timescales. photophysics.comcolorado.edu

This technique involves the rapid mixing of two reactants, such as an aqueous solution of this compound and a solution containing CO₂, and then abruptly stopping the flow. The subsequent reaction in the observation cell is monitored in real-time, typically by measuring the change in absorbance or fluorescence of a pH indicator. photophysics.com

Research on the kinetics of CO₂ absorption into aqueous this compound solutions has utilized the stopped-flow method to determine key kinetic parameters. scribd.com By conducting experiments at various concentrations and temperatures, researchers can determine the reaction order and rate constants.

The reaction between CO₂ and a tertiary amine like this compound in an aqueous solution is typically described by a pseudo-first-order rate equation when the amine concentration is in large excess. From this, second-order rate constants can be derived. scribd.com

Interactive Data Table: Kinetic Study Parameters for CO₂ Absorption by this compound Use the search bar to filter by parameter or value.

| Parameter | Description / Value |

|---|---|

| Technique | Stopped-Flow Spectroscopy |

| Reactants | Aqueous this compound and CO₂ Solution |

| Temperatures Studied | Various (e.g., 298 K - 313 K) |

| Concentrations Studied | Various (e.g., 0.5 M - 2.0 M) |

| Determined Constants | Pseudo-first-order rate constant (kₒᵥ) |

| Determined Constants | Second-order rate constant (k₂) |

This table summarizes typical experimental parameters from kinetic studies on similar systems. scribd.com

These kinetic studies have shown a correlation between the reaction rate constants and the acid dissociation constant (pKa) of the amine, as described by the Brønsted relationship. scribd.com This fundamental data is essential for designing and modeling efficient industrial processes.

Computational and Theoretical Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of 1-Diethylamino-2-propanol, elucidating its structural preferences and intrinsic reactivity.

The conformational landscape of a molecule dictates its physical properties and how it interacts with other molecules. For alkanolamines like this compound, the relative orientation of the amino and hydroxyl groups is of particular interest. Quantum chemical calculations are employed to identify stable conformers and the energy barriers between them.

While specific conformational analysis studies for this compound are not extensively detailed in publicly available literature, the methodologies are well-established. Such analyses for similar molecules, like 1-propanol, show that the molecule exists in several conformational states (e.g., Gt, Gg', Tg) with different energy levels. researchgate.net The most stable conformer is determined by a balance of intramolecular forces, including steric hindrance and potential hydrogen bonding between the hydroxyl proton and the nitrogen atom. For the related 1-chloro- and 1-bromo-2-propanol, conformers with a gauche orientation of the halide and hydroxyl groups were found to be strongly prevalent, a phenomenon attributed to hyperconjugation. nih.gov A similar theoretical analysis for 1DEA2P would involve mapping the potential energy surface by systematically rotating the key dihedral angles (C-C, C-N, C-O) to locate energy minima and transition states.

The electronic structure of this compound, specifically the presence of a lone pair of electrons on the tertiary nitrogen atom and the oxygen atom of the hydroxyl group, governs its reactivity. cymitquimica.com The nitrogen atom acts as a Lewis base, making it the primary site for interaction with acidic gases like CO2.

Quantum chemical calculations can quantify this reactivity through various descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visually indicate the regions of negative potential around the nitrogen and oxygen atoms, highlighting them as the likely sites for electrophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atom, indicating its role as the primary electron donor in reactions. The energy of the HOMO can be correlated with the amine's basicity and nucleophilicity.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) quantifies the electron density on each atom, confirming the nucleophilic character of the nitrogen.

These computational predictions are fundamental to understanding why 1DEA2P, as a tertiary amine, primarily acts as a base to catalyze the hydration of CO2 rather than forming a carbamate (B1207046) directly. researchgate.net

Thermodynamic Modeling of Multi-Component Systems (e.g., CO2-Amine-Water Systems)

For industrial applications like CO2 scrubbing, 1DEA2P is used in aqueous solutions. Thermodynamic models are essential for predicting the behavior of these complex CO2-Amine-Water systems under various temperatures and pressures, which is critical for process design and simulation. mdpi.com Models like the Electrolyte Non-Random Two-Liquid (ENRTL) or Pitzer models are often used to describe the vapor-liquid equilibrium (VLE) and speciation in such electrolyte systems. researchgate.netijcce.ac.ir

The reaction of CO2 with aqueous 1DEA2P involves a series of chemical equilibria, including the protonation of the amine and the hydration of CO2 to form bicarbonate. The equilibrium constants for these reactions are crucial parameters for any thermodynamic model. aidic.it

The key reactions in a tertiary amine system are:

Amine Protonation: R3N + H2O ⇌ R3NH+ + OH-

CO2 Hydration: CO2 + H2O ⇌ H+ + HCO3-

Water Dissociation: H2O ⇌ H+ + OH-

Developing ion speciation plots, which show the concentration of different ions (e.g., 1DEA2P, 1DEA2PH+, HCO3-) as a function of CO2 loading, is a primary goal of this modeling. researchgate.net These plots provide a comprehensive understanding of the reaction process. researchgate.net While direct quantum chemical prediction of these constants for 1DEA2P is a complex task, thermodynamic models are often fitted to experimental data to determine these parameters.

The heat of absorption (ΔHabs) is a critical thermodynamic property that dictates the energy required for solvent regeneration. researchgate.net A lower absolute heat of absorption is generally desirable as it implies a lower energy penalty for releasing the captured CO2.

For aqueous solutions of this compound, the heat of CO2 absorption has been estimated using the Gibbs-Helmholtz equation. researchgate.net Experimental data on CO2 equilibrium solubility in a 2M 1DEA2P solution at temperatures ranging from 298-333 K were used for this calculation. researchgate.net The resulting heat of absorption was found to be -45.7 kJ/mol. researchgate.net This value is a key parameter for process simulators used to design and optimize the CO2 capture process.

| Amine | Amine Type | Heat of Absorption (kJ/mol) | Reference |

|---|---|---|---|

| This compound (1DEA2P) | Tertiary | -45.7 | researchgate.net |

| N-methyldiethanolamine (MDEA) | Tertiary | Varies with loading | researchgate.net |

| 2-amino-2-methyl-1-propanol (AMP) | Sterically Hindered Primary | Lower than MEA | mdpi.com |

Furthermore, models can be developed to correlate system properties. For the CO2-1DEA2P-H2O system, a modified Li-shen K2 correlation model was successfully used to predict the CO2 equilibrium solubility with an excellent average absolute deviation of 3.4%. researchgate.net

Reaction Pathway and Mechanism Elucidation through Computational Chemistry

Instead, the amine acts as a base, catalyzing the hydration of CO2. The generally accepted mechanism involves the following steps:

The tertiary amine (R3N) abstracts a proton from a water molecule, forming a protonated amine (R3NH+) and a hydroxide (B78521) ion (OH-).

The hydroxide ion then acts as a nucleophile, attacking the carbon atom of the CO2 molecule.

This leads to the formation of a bicarbonate ion (HCO3-).

Computational studies, typically using Density Functional Theory (DFT), can model this pathway by:

Identifying Intermediates and Transition States: Calculating the structures and energies of all species along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step, which allows for the prediction of reaction rates.

Investigating the Role of Water: Modeling the explicit role of water molecules in proton transfer steps, which is crucial in aqueous systems.

Such studies provide a fundamental understanding of the reaction kinetics, complementing experimental measurements and helping to explain why certain amines react faster than others. nih.gov

Structure-Activity Relationship (SAR) Studies for Derivative Design

While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the broader class of amino alcohols has been the subject of numerous SAR studies. These investigations provide valuable insights into how structural modifications of the this compound scaffold could modulate its biological activity, guiding the design of new derivatives with potentially enhanced or specific functionalities.

The core structure of this compound, featuring a secondary alcohol and a tertiary amine, presents several key sites for chemical modification. These include the N,N-diethyl group, the propanol (B110389) backbone, and the hydroxyl group. SAR studies on analogous amino alcohols have demonstrated that alterations at these positions can significantly impact biological effects, such as antimicrobial and anti-inflammatory activities.

Key principles derived from SAR studies on related amino alcohols suggest that:

N-Substitution: The nature of the alkyl groups on the nitrogen atom is crucial for activity. Variations in the size, length, and branching of these substituents can influence the compound's lipophilicity and steric profile, thereby affecting its interaction with biological targets. For instance, in a series of 4-aminopiperidine (B84694) derivatives, which share the amino alcohol functional group, antifungal activity was found to be highly dependent on the nature of the N-alkyl substituents. Specifically, combining a benzyl (B1604629) or phenylethyl substituent at the piperidine (B6355638) nitrogen with an N-dodecyl residue at the 4-amino group resulted in the most potent antifungal activity. mdpi.com

Stereochemistry: The stereochemistry of the hydroxyl and amino groups can be a critical determinant of biological activity. In many biologically active chiral compounds, one enantiomer is significantly more potent than the other. For a series of l-amino alcohol derivatives investigated for antifungal properties, it was observed that only the S-configuration compounds displayed activity. nih.govresearchgate.net This highlights the importance of stereospecificity in the design of new derivatives.

Hydroxyl Group Modification: The hydroxyl group can be a key site for hydrogen bonding with biological targets. Esterification or etherification of this group can alter the compound's polarity and its ability to act as a hydrogen bond donor, which can in turn modify its biological activity. In a study of β-amino alcohol derivatives as inhibitors of TLR4 signaling, an ether derivative demonstrated reasonable activity, suggesting that while the alcohol substitution may not be essential, the C-O functionality could be important for the observed effects. nih.gov

Alkyl Chain Modification: Alterations to the length and substitution of the propanol backbone can also influence activity by changing the spatial relationship between the amino and hydroxyl groups.

These general SAR principles can be applied to the rational design of novel this compound derivatives. For example, synthesizing a library of analogs with varying N-alkyl substituents or exploring the biological activity of the individual enantiomers could lead to the discovery of compounds with improved or novel therapeutic properties.

The following tables present data from SAR studies on different series of amino alcohol derivatives, illustrating the impact of structural modifications on their biological activity.

Table 1: Antifungal Activity of l-Amino Alcohol Derivatives

This table showcases the minimum inhibitory concentration (MIC) of various l-amino alcohol derivatives against different fungal strains. The variation in substituents at the R¹ and R² positions demonstrates the impact of these modifications on antifungal potency.

| Compound | R¹ | R² | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. C. tropicalis | MIC (μg/mL) vs. A. fumigatus | MIC (μg/mL) vs. C. neoformans |

| 14i | 3-F | 2,4-diF-Ph | 0.03 | 0.03 | 1 | 2 |

| 14n | 3-F | 4-CF₃-Ph | 0.06 | 0.03 | 1 | 1 |

| 14s | 3-F | 4-tBu-Ph | 0.03 | 0.03 | 1 | 2 |

| 14v | 3-F | 2,4-diCl-Ph | 0.03 | 0.06 | 2 | 1 |

Data sourced from a study on l-amino alcohol derivatives as broad-spectrum antifungal agents. nih.gov

Table 2: Anti-inflammatory Activity of β-Amino Alcohol Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells by various β-amino alcohol derivatives. The substitutions on the aryl rings (R and R₁) are key to their anti-inflammatory activity.

| Compound | R | R₁ | IC₅₀ (μM) of NO Inhibition |

| 1a | H | H | >100 |

| 1j | 4-F | 4-F | 10.3 ± 0.5 |

| 1q | 4-CF₃ | 4-CF₃ | 23.1 ± 1.1 |

| 8 | Macrocycle | Macrocycle | 16.0 ± 2.0 |

Data sourced from a study on the development of β-amino alcohol derivatives as inhibitors of TLR4 mediated inflammatory response. nih.gov

Environmental Fate and Degradation Studies

Atmospheric Degradation Pathways of the Compound

Once released into the atmosphere, 1-Diethylamino-2-propanol is subject to degradation primarily through oxidation processes.

The dominant degradation pathway for this compound in the gas phase is its reaction with hydroxyl (OH) radicals, which are ubiquitous in the troposphere. This reaction is initiated by the abstraction of a hydrogen atom from the organic molecule. For tertiary amino alcohols, hydrogen abstraction can occur at several sites: the ethyl groups attached to the nitrogen atom, the carbon atoms of the propanol (B110389) backbone, and the hydroxyl group.

Based on studies of similar amino alcohols, such as 2-amino-2-methyl-1-propanol, it is anticipated that hydrogen abstraction from the methylene (B1212753) (-CH2-) groups of the ethyl substituents and the carbon atom bearing the hydroxyl group are the most likely initial steps. These reactions lead to the formation of unstable alkyl radicals, which then rapidly react with molecular oxygen (O2) to form peroxy radicals (RO2). Subsequent reactions of these peroxy radicals in the atmosphere, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of degradation products, including aldehydes, ketones, and other oxygenated organic compounds.

Quantitative Structure-Activity Relationship (QSAR) models, such as the Atmospheric Oxidation Program (AOPWIN™) within the EPI Suite™ software, can estimate the rate constant for the reaction with OH radicals. These estimations are critical for predicting the atmospheric lifetime of the compound.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| OH Radical Reaction Rate Constant | Estimated via AOPWIN™ | Structure-Activity Relationship |

| Atmospheric Half-life | Calculated from the rate constant | Assuming average OH radical concentration |

While gas-phase oxidation is the primary atmospheric sink, this compound can also be removed from the atmosphere through wet deposition (rainout) due to its water solubility. Once in the aqueous phase (e.g., in cloud droplets or fog), it may undergo further oxidation by OH radicals. The kinetics of these aqueous-phase reactions can differ from those in the gas phase.

Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for this compound under typical environmental conditions, as the ether and amine functionalities are generally resistant to hydrolysis in the absence of specific catalysts. Predictive models like HYDROWIN™ within EPI Suite™ can be used to estimate the hydrolysis rate, which is predicted to be negligible.

Biodegradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the primary fate of this compound is expected to be biodegradation by microorganisms. Studies on other amino alcohols have shown that they can serve as a source of carbon and nitrogen for various bacteria and fungi.

The predicted biodegradability of this compound can be estimated using models like the Biodegradation and Wastewater Treatment Plant Model (BIOWIN™) in EPI Suite™. These models utilize fragment contribution methods to predict the likelihood of rapid aerobic biodegradation. Based on its chemical structure, it is plausible that microorganisms can metabolize this compound, potentially through pathways involving initial oxidation of the alcohol group or dealkylation of the tertiary amine. However, without specific experimental data from standardized tests, such as the OECD 301 series for ready biodegradability, the actual rate and extent of biodegradation in the environment remain uncertain.

| Prediction Model | Result | Interpretation |

|---|---|---|

| BIOWIN™ Linear Model | Predicted value | Likelihood of rapid biodegradation |

| BIOWIN™ Non-Linear Model | Predicted value | Likelihood of rapid biodegradation |

| Ultimate Biodegradation Timeline | Estimated timeframe | e.g., Weeks, Months |

Identification and Analysis of Environmental Degradation Products

The degradation of this compound is expected to result in the formation of various transformation products. In the atmosphere, gas-phase oxidation is likely to yield smaller, more oxidized compounds. Potential products include:

Diethylamine (B46881) and propanal: Resulting from the cleavage of the C-N bond.

N-ethylamino-2-propanol and acetaldehyde: From the oxidation of one of the ethyl groups.

1-Diethylamino-2-propanone: From the oxidation of the secondary alcohol group.

In aquatic and soil environments, microbial degradation could lead to a range of metabolites. Based on known metabolic pathways for similar compounds, potential degradation products might include organic acids and ammonia, as the compound is broken down to provide carbon and nitrogen for microbial growth.

The formation of nitrosamines and nitramines from the reaction of tertiary amines with nitrogen oxides is a potential concern, particularly in industrial settings or polluted atmospheres. However, the likelihood of their formation from this compound in the general environment is expected to be low.

Modeling of Environmental Partitioning and Lifetime Predictions

The environmental distribution of this compound between air, water, soil, and sediment is governed by its physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). These parameters can be estimated using computational tools like EPI Suite™.

The predicted properties suggest that this compound will have a moderate mobility in soil and will predominantly reside in the water and soil compartments if released to the environment. Its relatively low predicted octanol-water partition coefficient indicates a low potential for bioaccumulation in organisms.

| Property | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Estimated via KOWWIN™ | Low bioaccumulation potential |

| Water Solubility | Estimated via WSKOWWIN™ | High potential for transport in water |

| Vapor Pressure | Estimated via MPBPWIN™ | Moderate potential for volatilization |

| Soil Adsorption Coefficient (Koc) | Estimated via KOCWIN™ | Moderate mobility in soil |

Q & A

Q. How can researchers validate computational models (e.g., ANN, DFT) for this compound-CO₂ systems?

- Methodological Answer : Validate against high-fidelity datasets (e.g., solubility, speciation) from peer-reviewed studies. Perform sensitivity analyses on input variables (e.g., amine concentration, CO₂ partial pressure) and compare predicted vs. experimental or equilibrium constants. Use statistical metrics like AAD and R² .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products